molecular formula C20H20N4O2 B11149238 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone

Cat. No.: B11149238
M. Wt: 348.4 g/mol
InChI Key: QYRCQYYHOZLZJL-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core and a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 4-phenylpiperazine and an appropriate alkylating agent to introduce the 2-oxo-2-(4-phenylpiperazino)ethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the phthalazinone core can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-oxo-2-(4-fluorophenyl)piperazino]ethyl]-1(2H)-phthalazinone
  • 3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione

Uniqueness

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone is unique due to its specific combination of a phthalazinone core and a phenylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one

InChI

InChI=1S/C20H20N4O2/c25-19(15-24-20(26)18-9-5-4-6-16(18)14-21-24)23-12-10-22(11-13-23)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2

InChI Key

QYRCQYYHOZLZJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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